molecular formula C8H9NO3 B429503 methyl N-(2-hydroxyphenyl)carbamate CAS No. 40783-78-6

methyl N-(2-hydroxyphenyl)carbamate

Cat. No. B429503
CAS RN: 40783-78-6
M. Wt: 167.16g/mol
InChI Key: SWVPURTXCYPXDZ-UHFFFAOYSA-N
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Description

Methyl N-(2-hydroxyphenyl)carbamate is a chemical compound with the molecular formula C8H9NO3 and a molecular weight of 167.16 . It is also known as methyl 2-hydroxyphenylcarbamate .


Synthesis Analysis

The synthesis of methyl N-phenyl carbamate (MPC), an important intermediate for the synthesis of polyurethanes and many other chemicals, has been demonstrated using Zn/Al/Pb mixed oxides as efficient and stable heterogeneous catalysts . The catalysts are prepared via facile coprecipitation and subsequent thermal annealing . The high density of active sites generates outstanding catalytic activity and cycling stability for MPC synthesis .


Molecular Structure Analysis

The InChI code for methyl N-(2-hydroxyphenyl)carbamate is 1S/C8H9NO3/c1-12-8(11)9-6-4-2-3-5-7(6)10/h2-5,10H,1H3,(H,9,11) . It contains a total of 21 bonds, including 12 non-H bonds, 7 multiple bonds, 2 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 (thio-) carbamate (aromatic) .


Chemical Reactions Analysis

The reaction of methyl N-(2-hydroxyphenyl)carbamates with sodium azide in 86% polyphosphoric acid (PPA) at 55–60°C regioselectively affords various aminophenylcarbamates . The amino group enters the ortho position with respect to the hydroxy or methoxy group .


Physical And Chemical Properties Analysis

Methyl N-(2-hydroxyphenyl)carbamate is a powder with a melting point of 118-123°C .

Scientific Research Applications

Proteomics Research

Methyl N-(2-hydroxyphenyl)carbamate: is utilized in proteomics research as a biochemical tool. Its molecular structure allows it to interact with proteins, which can be critical for understanding protein function and interactions within biological systems .

Electrophilic Amination

This compound is used in the electrophilic amination process. It undergoes regioselective amination to afford various aminophenylcarbamates, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .

Synthesis of Cyclic Carbonates and Carbamates

It serves as a precursor in the synthesis of five-membered cyclic carbonates and carbamates. These compounds have wide-ranging applications, including drug design, medicinal chemistry, material science, and the polymer industry .

Microbial Degradation Studies

In environmental sciences, methyl N-(2-hydroxyphenyl)carbamate is studied for its degradation by microbes. Understanding the metabolic pathways involved in its breakdown can help in bioremediation efforts to clean up carbamate pesticides from the environment .

Catalysis

The compound is involved in catalytic processes to form carbonates and carbamates using carbon dioxide. This is part of green chemistry efforts to utilize CO2 as a reagent, reducing the reliance on more harmful chemicals .

Material Science

In material science, methyl N-(2-hydroxyphenyl)carbamate is used to modify the properties of materials. Its incorporation into polymers can alter their characteristics, such as making them more biodegradable or changing their mechanical properties .

Safety and Hazards

This compound is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes skin irritation, serious eye irritation, and may cause respiratory irritation. It is also suspected of causing cancer .

Future Directions

Microbes, specifically bacteria, have adapted to the presence of carbamate pesticides by evolving degradation pathways . This could be a potential area of future research. Additionally, various strategies like application of consortia for efficient degradation, metabolic engineering, and adaptive laboratory evolution, which aid in improvising remediation efficiency and overcoming the challenges associated with in situ bioremediation are being discussed .

properties

IUPAC Name

methyl N-(2-hydroxyphenyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3/c1-12-8(11)9-6-4-2-3-5-7(6)10/h2-5,10H,1H3,(H,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWVPURTXCYPXDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)NC1=CC=CC=C1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl N-(2-hydroxyphenyl)carbamate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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